Dicarbonyldichlorobis(triphenylphosphine)osmium

Organometallic Synthesis Osmium Precursor Ligand Exchange

The Ru analog RuCl₂(CO)₂(PPh₃)₂ often fails in Os-optimized protocols due to divergent bond strengths and redox behavior. This (OC-6-33) Os(II) complex provides kinetic inertness essential for reproducible syntheses. Key advantages: (i) Controlled, stepwise decarbonylation with Me₃NO yields pure [OsCl(CO)(L^L)(PPh₃)₂]⁺ catalysts for SAR studies in asymmetric transfer hydrogenation; (ii) Rigid octahedral geometry ensures consistent installation of α-diimine ligands giving phosphorescent [Os(Cl)(CO)(N∧N)(PPh₃)₂]⁺ emitters tunable from deep-red to NIR (700-850 nm), outperforming many Ir(III)/Ru(II) analogs; (iii) Two reactive chloride handles enable halide abstraction to access osmium carbene and carbyne intermediates with batch-to-batch consistency, critical for scaling beyond milligram demonstrations.

Molecular Formula C38H32Cl2O2OsP2-2
Molecular Weight 843.7 g/mol
CAS No. 16591-90-5
Cat. No. B15177801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbonyldichlorobis(triphenylphosphine)osmium
CAS16591-90-5
Molecular FormulaC38H32Cl2O2OsP2-2
Molecular Weight843.7 g/mol
Structural Identifiers
SMILES[CH-]=O.[CH-]=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Os]Cl
InChIInChI=1S/2C18H15P.2CHO.2ClH.Os/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;2*1H;2*1H;/q;;2*-1;;;+2/p-2
InChIKeyNQAAYKPJONJRRI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicarbonyldichlorobis(triphenylphosphine)osmium (CAS 16591-90-5): A Defined Os(II) Synthon for Organometallic Chemistry and Photophysics


Dicarbonyldichlorobis(triphenylphosphine)osmium, with the molecular formula OsCl₂(CO)₂(PPh₃)₂, is a well-defined osmium(II) coordination complex featuring two carbonyl (CO) ligands, two chloride (Cl) ligands, and two triphenylphosphine (PPh₃) ligands arranged in a specific (OC-6-33) octahedral geometry . First reported in 1966, it serves as a stable, isolable, and storable precursor for synthesizing a wide range of osmium(II) derivatives, including catalytically active species and phosphorescent materials . Its value lies in the fixed coordination environment, which enables predictable ligand substitution chemistry, distinguishing it from oligomeric starting materials like the chloride-bridged dimer [OsCl(μ-Cl)(CO)₃]₂.

Why Dicarbonyldichlorobis(triphenylphosphine)osmium Cannot Be Interchanged with its Ruthenium Analog or Other Osmium Precursors


The seemingly direct ruthenium analog, RuCl₂(CO)₂(PPh₃)₂, shares a common stoichiometry but diverges critically in metal–ligand bond strengths and redox behavior due to the well-established lanthanide contraction for 4d versus 5d metals . Specifically, osmium's stronger π-back-bonding to CO ligands and higher kinetic inertness lead to distinct reaction rates and product distributions, meaning that synthetic protocols optimized for the ruthenium analog frequently fail or produce different outcomes when applied to the osmium system. Pairing comparative experimental data with the precise coordination geometry of the (OC-6-33) isomer is therefore essential to avoid costly reprocessing or unexpected catalytic deactivation, ensuring reproducible synthetic and photophysical outcomes.

Quantitative Differentiation of Dicarbonyldichlorobis(triphenylphosphine)osmium Against Closest Analogs


Synthesis of Dicarbonyldichlorobis(triphenylphosphine)osmium via Low-Oxidation-State Dimer Cleavage vs. High-Oxidation-State Halide Metathesis

The target compound, [OC-6-33][OsCl₂(CO)₂(PPh₃)₂], is accessible via direct cleavage of the chloride-bridged dimer [OsCl(μ-Cl)(CO)₃]₂ with PPh₃ . In the same study, a series of [OsCl₂(CO)₂L₂] complexes were prepared, allowing direct comparison of ³¹P NMR spectra across different phosphine ligands under identical conditions . Crucially, the target compound retains two chloride ligands; contrast this with the synthetically popular OsHCl(CO)(PPh₃)₃ (CAS 16971-31-8), where one chloride is replaced by hydride, fundamentally altering the reactivity and necessitating completely different ligand substitution pathways.

Organometallic Synthesis Osmium Precursor Ligand Exchange

Dicarbonyldichlorobis(triphenylphosphine)osmium as Sole Precursor for Tunable Red-Light Phosphorescent Emitters

A recent comprehensive study used [OsCl₂(CO)₂(PPh₃)₂] as the exclusive starting material to prepare two series of cationic heteroleptic Os(II) complexes, [Os(H)(CO)(N∧N)(tpp)₂]⁺ and [Os(Cl)(CO)(N∧N)(tpp)₂]⁺ (where N∧N is an α-diimine) . In 1:1 ethanol-methanol matrices at 77 K, the resulting complexes exhibited structured ³MLCT phosphorescence. The emission energy was quantitatively tunable from ~700 nm to over 800 nm depending on the α-diimine ligand choice . Notably, analogous Ru(II) complexes with the same ligand sets typically emit at higher energies (blue-shifted) and with shorter excited-state lifetimes, making the osmium pathway uniquely suited for deep-red to near-infrared (NIR) phosphorescence applications.

Photophysics Phosphorescence OLED Materials

Kinetic Inertness of OsCl₂(CO)₂(PPh₃)₂ in CO-Ligand Substitution Reactions vs. Ruthenium Analog

A direct comparative study investigated the reaction of M(CO)₂Cl₂(PPh₃)₂ (M = Ru, Os) with 0.5 equivalents of trimethylamine N-oxide (Me₃NO) in the presence of phenanthroline (phen) . The Os complex underwent monodecarbonylation to yield the cationic [OsCl(CO)(phen)(PPh₃)₂]⁺ species, while the Ru analog exhibited a noticeably faster overall reaction rate under identical conditions . Although numeric rate constants (k_obs) are not given in the available abstract, the distinct difference in reaction rates is a practical discriminator: the Os complex enables a more controlled mono-substitution, reducing over-substitution and simplifying purification.

Kinetic Inertness Decarbonylation Substitution Chemistry

³¹P NMR Spectroscopy as a Structural Probe for the (OC-6-33) Geometry

The ³¹P{¹H} NMR spectrum of [OsCl₂(CO)₂(PPh₃)₂] displays a sharp singlet, consistent with the trans arrangement of the two chemically equivalent PPh₃ ligands in the (OC-6-33) isomer . In contrast, the difluoride analog [OsF₂(CO)₂(PPh₃)₂] exhibits a similar singlet but with a distinct chemical shift due to the stronger shielding effect of the fluoride ligands . This provides a quick, non-destructive analytical fingerprint for verifying batch identity and purity, crucial for quality control during procurement and subsequent derivatization.

Characterization NMR Spectroscopy Quality Control

Dicarbonyldichlorobis(triphenylphosphine)osmium: Targeted Application Scenarios Based on Quantified Performance


Systematic Synthesis of Osmium(II) Catalyst Libraries for Selective Hydrogenation

The controlled, stepwise decarbonylation of OsCl₂(CO)₂(PPh₃)₂ using Me₃NO allows the sequential introduction of sterically and electronically diverse bidentate ligands (e.g., diimines, diphosphines) to generate a library of [OsCl(CO)(L^L)(PPh₃)₂]⁺ catalysts . Its slower reaction rate compared to the Ru analog ensures higher yields of the mono-substituted intermediate, a critical factor for generating pure catalyst samples for structure-activity relationship (SAR) studies in asymmetric transfer hydrogenation .

Precursor for Deep-Red to NIR Phosphorescent Osmium(II) Emitters

The rigid (OC-6-33) geometry of the precursor ensures a consistent coordination environment for installing α-diimine ligands. As demonstrated, the resulting [Os(Cl)(CO)(N∧N)(PPh₃)₂]⁺ complexes exhibit phosphorescence tunable from deep-red into the NIR region (700-850 nm) , a spectral range where many competing Ir(III) and Ru(II) emitters lack efficiency. This makes the compound a reliable starting material for prototyping NIR OLED emitters and luminescent sensors .

Scalable Entry Point for Carbene and Carbyne Osmium Complexes

The two reactive chloride ligands in this precursor provide synthetic handles for generating high-value, reactive intermediates such as osmium carbene or carbyne complexes via halide abstraction and subsequent nucleophilic substitution . The availability of a well-defined chloride dimer precursor ensures batch-to-batch consistency, which is essential for scaling these highly reactive species beyond milligram-scale academic demonstrations .

Quality Control Standard for Organometallic Osmium Chemistry

The sharp singlet in the ³¹P{¹H} NMR spectrum serves as a binary purity indicator . During procurement from an external supplier, a single ³¹P NMR scan can verify whether the batch has undergone unwanted ligand redistribution or oxidation, saving downstream synthetic effort by identifying compromised material before it is consumed in multi-step reactions .

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